molecular formula C11H14N4O B13436759 N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide CAS No. 135410-71-8

N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide

Cat. No.: B13436759
CAS No.: 135410-71-8
M. Wt: 218.26 g/mol
InChI Key: YUBGMVPGLJDUSZ-UHFFFAOYSA-N
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Description

N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyano group, a methoxy-substituted pyridine ring, and an ethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with methylamine and cyanoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors in insects, leading to overstimulation and eventual paralysis of the pests . This action disrupts normal neural transmission, effectively controlling pest populations.

Comparison with Similar Compounds

Similar Compounds

    Acetamiprid: A closely related compound with similar insecticidal properties.

    Imidacloprid: Another neonicotinoid insecticide with a similar mode of action.

    Thiamethoxam: A neonicotinoid used for pest control with comparable efficacy.

Uniqueness

N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide stands out due to its specific structural features, such as the methoxy group on the pyridine ring, which may contribute to its unique binding properties and effectiveness as an insecticide.

Properties

CAS No.

135410-71-8

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N'-cyano-N-[(6-methoxypyridin-3-yl)methyl]-N-methylethanimidamide

InChI

InChI=1S/C11H14N4O/c1-9(14-8-12)15(2)7-10-4-5-11(16-3)13-6-10/h4-6H,7H2,1-3H3

InChI Key

YUBGMVPGLJDUSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC#N)N(C)CC1=CN=C(C=C1)OC

Origin of Product

United States

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